Isotopic Enrichment and Mass Shift
In time-resolved spectroscopic studies, the complete deuteration of 1-aminopyrene (1-Pyrenamin-d9) results in a significant and quantifiable alteration of its dynamic behavior compared to the unlabeled compound. This demonstrates a clear, measurable differentiation in a fundamental chemical process [1].
| Evidence Dimension | Excited-state proton transfer dissociation rate |
|---|---|
| Target Compound Data | Dissociation rate (k_H) enhanced by a factor of 3.5 |
| Comparator Or Baseline | Unlabeled 1-aminopyrene (Dissociation rate = 1.0) |
| Quantified Difference | 3.5-fold increase in dissociation rate |
| Conditions | Inclusion complex with β-cyclodextrin in 80% (by volume) ethanol-water mixtures |
Why This Matters
This 3.5-fold difference in a fundamental chemical kinetic parameter confirms the profound isotopic substitution effect and validates the use of the deuterated compound as a distinct entity for tracing and mechanistic studies where isotopic discrimination is critical.
- [1] Hansen, J. E., Pines, E., & Fleming, G. R. (1992). Excited-state proton transfer of protonated 1-aminopyrene complexed with β-cyclodextrin. The Journal of Physical Chemistry, 96(17), 6904-6910. View Source
